3-Amino-3-(1-boc-4-piperidyl)propanoic acid
Description
Properties
IUPAC Name |
3-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)10(14)8-11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIKOWZPIUVFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162729 | |
| Record name | β-Amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372144-02-0 | |
| Record name | β-Amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372144-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Protocol
- Reactants :
- Malonic acid (1223 g, 11.7 mol)
- 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde (205 g, 0.9 mol)
- Ammonium acetate (185 g, 2.4 mol)
- Solvent : Ethanol (500 mL)
- Temperature : 100°C
- Duration : Until completion (monitored by TLC)
- Workup : Cooling, filtration, and drying yield 105 g (39%) of the target compound as a white solid.
Mechanistic Insights :
The reaction proceeds via a Knoevenagel condensation, where ammonium acetate acts as a weak acid catalyst, facilitating enolate formation from malonic acid. Subsequent nucleophilic attack by the aldehyde forms an α,β-unsaturated intermediate, which undergoes decarboxylation to yield the final β-amino acid.
Key Challenges :
- Decarboxylation Control : Elevated temperatures risk over-decarboxylation, leading to by-products.
- Solvent Optimization : Ethanol’s polarity balances reactant solubility and reaction rate, though higher-boiling solvents (e.g., DMF) may improve yields.
Alternative Pathways: Multi-Step Synthesis from Piperidine Precursors
Enantiomeric Resolution Methods
Patent WO2011160037A2 describes chiral resolution techniques for 3-aminopiperidine derivatives, which could be adapted for enantiomerically pure 3-amino-3-(1-Boc-4-piperidyl)propanoic acid:
- Diastereomeric Salt Formation : Treatment with dibenzoyl-(D)-tartaric acid in methanol achieves 99.6% enantiomeric excess (e.e.) after recrystallization.
- Critical Parameters :
Optimization Strategies and Industrial Considerations
Yield Enhancement Techniques
Industrial-Scale Production
- Continuous Flow Reactors : Mitigate exothermic risks during malonic acid condensation.
- Crystallization Controls : Gradient cooling (-10°C to 25°C) enhances crystal purity (>98%).
- Cost Drivers :
Purification and Analytical Validation
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-boc-4-piperidyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₃H₂₄N₂O₄
- Molecular Weight : 288.34 g/mol
- IUPAC Name : 3-[1-(tert-butoxycarbonyl)-4-piperidinyl]-beta-alanine
- Appearance : White to yellow solid
- Purity : Typically ≥95%
Scientific Research Applications
3-Amino-3-(1-Boc-4-piperidyl)propanoic acid has several notable applications across different scientific disciplines:
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications, particularly as a precursor in drug synthesis. Its structure allows for the development of novel pharmaceuticals targeting specific biological pathways.
Peptide Synthesis
This compound serves as a critical building block in peptide chemistry. It is commonly used in solid-phase peptide synthesis (SPPS), where its Boc group protects the amine during coupling reactions, facilitating the creation of complex peptide structures necessary for drug design and biological research.
Neuroscience Research
Due to its piperidine structure, it is valuable for studying neurotransmitter systems and has implications in research related to neurological disorders. Its derivatives are often evaluated for their interactions with neurotransmitter receptors.
Antimicrobial Studies
Research indicates that derivatives of this compound can exhibit significant antimicrobial activity against various bacteria, making it a candidate for developing new antibiotics or antimicrobial agents.
Bioconjugation Techniques
The functional groups present in this compound allow for efficient conjugation with biomolecules, which is essential for creating targeted drug delivery systems.
Case Studies and Research Findings
Several studies illustrate the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-boc-4-piperidyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Neurotoxic β-Amino Acids
- 2-Amino-3-(methylamino)-propanoic acid (BMAA): BMAA differs by replacing the Boc-piperidine group with a methylamino substituent. It exhibits neurotoxicity via excitatory amino acid receptors, with a blood-brain barrier permeability-surface area product of $2-5 \times 10^{-5}$ mL/s/g and a plasma elimination half-life of ~1 day in rats. Brain concentrations reach toxic levels (>250 µM) only at doses exceeding 100 mg/kg, far above dietary exposure thresholds .
Nitro- and Hydroxyphenyl Derivatives
- 3-Amino-3-(2-nitrophenyl)propanoic acid (CAS 5678-47-7) and 3-Amino-3-(3-nitrophenyl)propanoic acid (CAS 2922-40-9): These analogs feature nitro-substituted aryl groups instead of the Boc-piperidine moiety. The nitro group increases electron-withdrawing effects, reducing logP (predicted ~1.5) compared to the Boc-protected compound (logP ~2.5), impacting membrane permeability .
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid: The hydroxyl group enhances hydrophilicity (PSA ~129 Ų vs. ~100 Ų for the Boc-piperidine analog), favoring aqueous solubility but limiting blood-brain barrier penetration .
Piperidine/Piperazine-Based Analogs
3-(4-Phenylpiperazin-1-yl)propanoic acid (CAS 124078-87-1):
This compound replaces the Boc-piperidine with a phenylpiperazine group. Piperazine’s two nitrogen atoms increase basicity (pKa ~9.5 for piperazine vs. ~8.5 for piperidine), altering ionization and receptor interaction profiles. Its molecular weight (305.4 g/mol) is lower than the Boc-piperidine analog (~300 vs. ~340 g/mol), affecting pharmacokinetics .
3-Amino-3-(pyridin-4-yl)propanoic acid:
A pyridine ring replaces the Boc-piperidine, introducing aromaticity and a hydrogen-bond acceptor. This modification enhances metal-chelating capacity and may improve binding to enzymes like kinases .
Protective Group Variations
- Boc-(S)-3-Amino-3-(3-hydroxyphenyl)-propanoic acid (CAS 499995-79-8): The Boc group here protects a hydroxyphenyl-substituted β-amino acid. The hydroxy group increases polarity (PSA ~120 Ų) but reduces metabolic stability compared to the non-hydroxylated Boc-piperidine derivative .
Comparative Physicochemical and Pharmacokinetic Data
Key Structural and Functional Insights
- Boc Group Role: Enhances solubility in organic solvents during synthesis and prevents undesired side reactions at the amino group .
- Piperidine vs.
- Aryl Substituents : Nitro and hydroxy groups on aryl rings modulate electronic effects and bioavailability, with nitro derivatives favoring electrophilic interactions and hydroxy groups enhancing solubility .
Research and Development Implications
The Boc-piperidine β-amino acid scaffold is versatile for designing protease inhibitors and GPCR modulators. Its analogs with varied substituents (e.g., nitro, hydroxy, or heteroaromatic groups) enable fine-tuning of pharmacokinetic properties, though trade-offs between solubility, stability, and permeability must be carefully managed .
Biological Activity
3-Amino-3-(1-Boc-4-piperidyl)propanoic acid is a synthetic amino acid derivative that plays a significant role in medicinal chemistry, particularly in peptide synthesis and drug design. The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances its utility in organic synthesis. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.33 g/mol. The presence of the Boc group allows for selective reactions during peptide synthesis, making it an essential building block in the development of peptide-based therapeutics.
Compounds similar to this compound have been shown to interact with various biological targets, including receptors and enzymes. The piperidine ring structure is known to enhance binding affinity to these targets, potentially leading to significant biological effects such as:
- Antimicrobial Activity : Derivatives of piperidine have demonstrated antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various microbial strains, showing promising inhibitory effects .
- Neuroactive Properties : Given the structural similarities with known neuroactive compounds, there is potential for this amino acid derivative to influence neurotransmitter systems .
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that amino acid derivatives can serve as effective antimicrobial agents. In one study, derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .
- Peptide Synthesis Applications : The compound has been utilized in the synthesis of peptides that target specific receptors involved in various diseases. For example, peptides synthesized using this compound have been evaluated for their ability to modulate receptor activity associated with pain and inflammation .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of synthesized peptides containing this compound against cancer cell lines. Results indicated variable cytotoxicity depending on the peptide sequence and structure, suggesting that modifications can enhance therapeutic efficacy .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H22N2O2 | Antimicrobial, neuroactive potential |
| Boc-Lysine | C6H12N2O2 | Commonly used in peptide synthesis |
| 2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid | C28H34N2O6 | Peptide synthesis; potential receptor modulation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-amino-3-(1-Boc-4-piperidyl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving Boc-protection of the piperidine nitrogen, followed by β-amino acid formation. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP or TEA) to protect the amine group .
- Amino Acid Formation : Employ Michael addition or Strecker synthesis strategies. For example, 3-(pyridin-4-yl)acrylic acid intermediates can undergo nucleophilic amination to yield β-amino acids .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize side reactions), and stoichiometry of reagents (e.g., 1.2 equivalents of Boc₂O) to improve yield .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR to verify Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and piperidyl/amino acid backbone signals .
- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection to confirm molecular weight (e.g., [M+H]+ ~ 300–330 Da) and purity (>95%) .
- X-ray Crystallography : For absolute stereochemical confirmation, crystallize the compound and compare with reported data (e.g., Acta Crystallographica Section E) .
Q. What safety precautions are critical when handling this compound in a laboratory setting?
- Methodological Answer :
- Storage : Store at –20°C in a desiccator to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation hazards .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How does the Boc-protected piperidyl group influence the compound’s stereochemical outcomes in peptide coupling reactions?
- Methodological Answer :
- The Boc group sterically shields the piperidyl nitrogen, reducing racemization during amide bond formation. For example, in solid-phase peptide synthesis (SPPS), pre-activation with HOBt/DIC in DCM minimizes epimerization .
- Case Study : Compare coupling efficiency with/without Boc protection using -NMR monitoring. Boc-protected derivatives show >90% retention of configuration vs. 60–70% for unprotected analogs .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Experimental Validation : Test solubility in buffered solutions (pH 3–10) using UV-Vis spectroscopy (λ = 260 nm). For example, solubility may vary from 9.29 mg/mL (pH 7.4) to 2290 mg/mL (pH 1.0) due to zwitterionic properties .
- Computational Modeling : Use tools like ALOGPS or SwissADME to predict logP (e.g., consensus logP = 0.01) and compare with empirical data .
Q. What strategies are effective for studying the compound’s role as a β-amino acid in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten analysis with target enzymes (e.g., proteases or decarboxylases). Measure values using fluorogenic substrates (e.g., AMC-labeled peptides) .
- Structural Insights : Conduct molecular docking (e.g., AutoDock Vina) to map interactions between the Boc-piperidyl moiety and enzyme active sites. Compare with X-ray co-crystal structures of similar β-amino acids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
